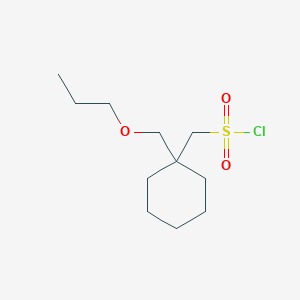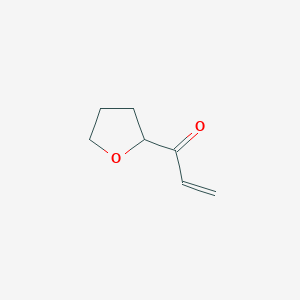
2-(1H-pyrazol-1-yl)acetyl chloride hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(1H-pyrazol-1-yl)acetyl chloride hydrochloride is a chemical compound that belongs to the pyrazole family. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry
Métodos De Preparación
The synthesis of 2-(1H-pyrazol-1-yl)acetyl chloride hydrochloride typically involves the reaction of 1H-pyrazole with acetyl chloride in the presence of a suitable catalyst. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Industrial production methods may involve the use of advanced techniques such as continuous flow reactors to optimize yield and purity .
Análisis De Reacciones Químicas
2-(1H-pyrazol-1-yl)acetyl chloride hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the chloride group is replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Condensation Reactions: It can react with other compounds to form larger, more complex molecules through condensation reactions.
Common reagents used in these reactions include bases, acids, and oxidizing or reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
2-(1H-pyrazol-1-yl)acetyl chloride hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate for the development of new drugs.
Industry: It is used in the production of various chemical products, including agrochemicals and dyes.
Mecanismo De Acción
The mechanism of action of 2-(1H-pyrazol-1-yl)acetyl chloride hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the target molecules .
Comparación Con Compuestos Similares
2-(1H-pyrazol-1-yl)acetyl chloride hydrochloride can be compared with other pyrazole derivatives, such as:
3(5)-Substituted Pyrazoles: These compounds have different substituents at the 3 or 5 positions, leading to variations in their chemical and biological properties.
Pyrazoloquinolines: These are more complex structures that include a quinoline ring fused to the pyrazole ring, offering different reactivity and applications
Propiedades
Fórmula molecular |
C5H6Cl2N2O |
|---|---|
Peso molecular |
181.02 g/mol |
Nombre IUPAC |
2-pyrazol-1-ylacetyl chloride;hydrochloride |
InChI |
InChI=1S/C5H5ClN2O.ClH/c6-5(9)4-8-3-1-2-7-8;/h1-3H,4H2;1H |
Clave InChI |
QPIVOISMKACNEH-UHFFFAOYSA-N |
SMILES canónico |
C1=CN(N=C1)CC(=O)Cl.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![2-{[(tert-butoxy)carbonyl]amino}-4-(3-methyl-3H-diazirin-3-yl)butanoic acid](/img/structure/B15324440.png)









